molecular formula C19H19ClN4OS B2534381 1-(2-chlorophenyl)-3-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea CAS No. 1797259-56-3

1-(2-chlorophenyl)-3-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea

Cat. No.: B2534381
CAS No.: 1797259-56-3
M. Wt: 386.9
InChI Key: ICADKRLWJQOJOX-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-3-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C19H19ClN4OS and its molecular weight is 386.9. The purity is usually 95%.
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Scientific Research Applications

Potential Anti-Cancer Agents

  • Study 1: Investigates pyrazole derivatives as potential anti-cancer agents, exploring their synthesis, electronic structure, physico-chemical properties, and docking analysis (Thomas et al., 2019).

Biological Activity in Agriculture

  • Study 2: Describes the synthesis and biological activity of N-{5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazol-2-yl}-N'-(substituted phenyl)ureas, with emphasis on their activity as plant growth regulators (Xin-jian et al., 2006).

Synthesis and Antibacterial Evaluation

  • Study 4: Focuses on the synthesis of new heterocyclic compounds containing a sulfonamido moiety for use as antibacterial agents (Azab et al., 2013).

Organic Fluorescent Dyes

  • Study 7: Examines the synthesis and spectrum characteristic of four new organic fluorescent dyes of pyrazoline compounds, exploring their potential applications in fluorescence-based technologies (Bai et al., 2007).

Antioxidant Activity

  • Study 8: Investigates a new series of urea, thiourea, and selenourea derivatives with thiazole moieties for their in vitro antioxidant activity, providing insights into their potential therapeutic applications (Reddy et al., 2015).

Antimicrobial and Anticancer Agents

  • Study 10: Discusses the synthesis of novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties and pyrazolo[4,3-d]-pyrimidine derivatives, evaluating their potential as antimicrobial and anticancer agents (Hafez et al., 2016).

Corrosion Inhibition

  • Study 16: Examines the corrosion inhibition performance of 1,3,5-triazinyl urea derivatives as corrosion inhibitors for mild steel in 1 N HCl, highlighting their potential in material science and engineering applications (Mistry et al., 2011).

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4OS/c20-14-4-1-2-5-15(14)22-19(25)21-9-10-24-17(13-7-8-13)12-16(23-24)18-6-3-11-26-18/h1-6,11-13H,7-10H2,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICADKRLWJQOJOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNC(=O)NC3=CC=CC=C3Cl)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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